molecular formula C7H7NO2 B12111298 5-Azaspiro[2.5]oct-7-ene-4,6-dione

5-Azaspiro[2.5]oct-7-ene-4,6-dione

Cat. No.: B12111298
M. Wt: 137.14 g/mol
InChI Key: PFNSBQFDLINUHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.5]oct-7-ene-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, leading to the formation of the spirocyclic structure . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.5]oct-7-ene-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted spirocyclic structures .

Scientific Research Applications

5-Azaspiro[2.5]oct-7-ene-4,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.5]oct-7-ene-4,6-dione involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure plays a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Azaspiro[2.4]heptane-4,6-dione
  • 5-Azaspiro[3.5]nonane-4,6-dione
  • 5-Azaspiro[4.5]decane-4,6-dione

Uniqueness

5-Azaspiro[2.5]oct-7-ene-4,6-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5-azaspiro[2.5]oct-7-ene-4,6-dione

InChI

InChI=1S/C7H7NO2/c9-5-1-2-7(3-4-7)6(10)8-5/h1-2H,3-4H2,(H,8,9,10)

InChI Key

PFNSBQFDLINUHL-UHFFFAOYSA-N

Canonical SMILES

C1CC12C=CC(=O)NC2=O

Origin of Product

United States

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